

# Head-to-Head Study: ORM-3819 vs. Levosimendan in Cardiovascular Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **ORM-3819**

Cat. No.: **B15579920**

[Get Quote](#)

A Comparative Analysis for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the novel inodilator **ORM-3819** and the established drug levosimendan, focusing on their effects on vascular smooth muscle. The data presented is derived from preclinical in-vitro studies, offering insights into their mechanisms of action and potential therapeutic applications.

## Executive Summary

**ORM-3819** is a novel cardiac drug that enhances the force of contraction and the rate of relaxation in the heart<sup>[1]</sup>. It demonstrates both positive inotropic and vasodilatory effects. Levosimendan is a known calcium sensitizer used to treat acutely decompensated severe chronic heart failure. Both compounds share a dual mechanism of action, promoting cardiac contractility and inducing vasodilation, making them subjects of interest for cardiovascular research. This guide presents a head-to-head comparison of their vasodilatory properties based on preclinical data.

## Data Presentation: In-Vitro Vasorelaxant Effects on Porcine Coronary Arteries

The following tables summarize the quantitative data from studies investigating the effects of **ORM-3819** and levosimendan on isolated porcine coronary arteries.

Table 1: Comparison of Vasorelaxant Potency and Efficacy

| Compound     | EC50 (Concentration for 50% of maximal effect) | Maximum Relaxation |
|--------------|------------------------------------------------|--------------------|
| ORM-3819     | 72.2 $\mu$ M[1]                                | 58.1%[1]           |
| Levosimendan | ~102.6 $\mu$ M ( $pD_2 = 3.99$ )[2]            | 100%[2]            |

Table 2: Comparison of Vascular Smooth Muscle Hyperpolarization

| Compound     | Concentration | Maximum Hyperpolarization (mV) |
|--------------|---------------|--------------------------------|
| ORM-3819     | 120 $\mu$ M   | -2.6 $\pm$ 0.81[1]             |
| Levosimendan | 3.7 $\mu$ M   | -1.82 $\pm$ 0.44[1]            |

## Signaling Pathways and Mechanisms of Action

Both **ORM-3819** and levosimendan exhibit a dual mechanism of action, impacting both cardiac myocytes and vascular smooth muscle cells.

**ORM-3819** promotes cardiac contractility through a combination of troponin-C dependent calcium sensitization and selective inhibition of phosphodiesterase III (PDE III)[3]. Its vasodilatory effect is attributed to the activation of voltage-gated potassium channels in vascular smooth muscle, leading to hyperpolarization and subsequent relaxation[1].





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Coronary vasorelaxant effect of levosimendan, a new inodilator with calcium-sensitizing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Head-to-Head Study: ORM-3819 vs. Levosimendan in Cardiovascular Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579920#orm-3819-vs-competitor-compound-head-to-head-study]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)